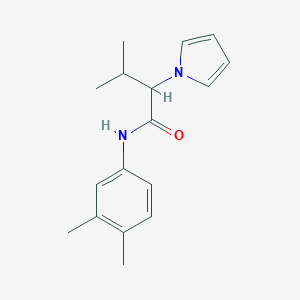
N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene. It is less basic than furan and thiophene due to the +M effect of the nitrogen. Pyrrole, furan and thiophene undergo electrophilic substitution reactions like nitration, sulphonation, halogenation etc .
Synthesis Analysis
Pyrrole synthesis involves various methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .Chemical Reactions Analysis
Pyrrole undergoes several reactions that are typical of other aromatic compounds. For instance, it can form a type of electrophilic substitution reactions, being nitrated by nitric acid .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is especially sensitive to oxidation by traces of metal salts .Aplicaciones Científicas De Investigación
1. Catalytic Applications
- Chiral Organocatalyst : A related compound, "Butanamide, N‐(3,5‐dimethylphenyl)‐2‐(formylmethylamino)‐3‐methyl‐" is used as a chiral organocatalyst in the asymmetric reduction of prochiral N-aryl ketimines (Noshi, 2014).
2. Synthesis of Heterocyclic Compounds
- Synthesis of Pyrimidine Linked Pyrazole Heterocyclics : This compound has been used in the synthesis of pyrimidine-linked pyrazole heterocyclics, which show insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
3. Biological Activity
- Histone Deacetylase Inhibitors : Derivatives of this compound, such as "3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides", have been studied for their activity as synthetic histone deacetylase inhibitors (Mai et al., 2004).
4. Pharmaceutical Research
- Antimicrobial Agents : Certain pyrrole derivatives, including compounds structurally related to "N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide", have shown significant antimicrobial properties, suggesting potential pharmaceutical applications (Hublikar et al., 2019).
5. Organometallic Chemistry
- Initiators of ε-Caprolactone Polymerization : Related compounds have been used as initiators in ε-Caprolactone Polymerization, indicating their utility in material science and organometallic chemistry (Matsuo, Mashima, & Tani, 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyl-2-pyrrol-1-ylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12(2)16(19-9-5-6-10-19)17(20)18-15-8-7-13(3)14(4)11-15/h5-12,16H,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCZWMSGCJLOAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C(C)C)N2C=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B495948.png)
![2-phenoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B495951.png)
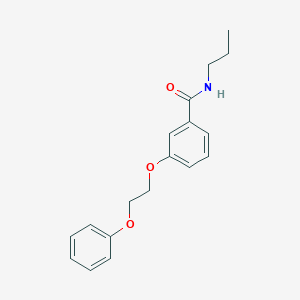
![3-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B495954.png)
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B495955.png)

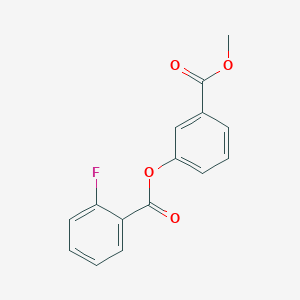
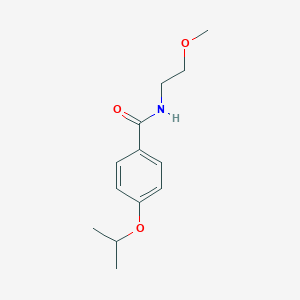
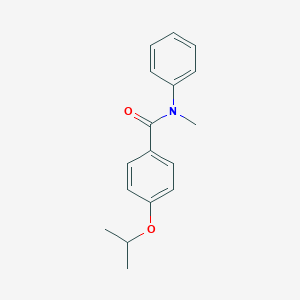
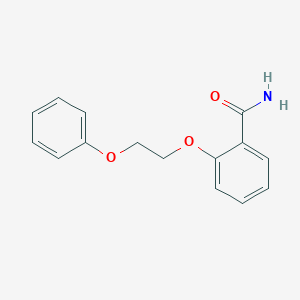
![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B495963.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-ethoxybenzamide](/img/structure/B495964.png)
![N-[4-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B495966.png)
![N-[3-(3-methylbutoxy)phenyl]propanamide](/img/structure/B495967.png)